molecular formula C14H19NO5S2 B12631920 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide

Cat. No.: B12631920
M. Wt: 345.4 g/mol
InChI Key: AUYCARDWXPXXAQ-UHFFFAOYSA-N
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Description

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a sulfonyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring .

Scientific Research Applications

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide is a sulfonamide derivative featuring a tetrahydrothiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N2O3S2, with a molecular weight of approximately 299.39 g/mol. The structure includes a benzamide group attached to a sulfonyl group derived from tetrahydrothiophene.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing sulfonamide structures are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA synthesis.
  • Antiviral Activity : Preliminary studies suggest that similar compounds can exhibit antiviral properties by inhibiting viral replication processes.
  • Anti-inflammatory Effects : The presence of the sulfonamide group may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Several studies have investigated the biological activity of related compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
SulfanilamideAntibacterial5
BenzamidesAntiviral10
Tetrahydrothiophene DerivativesAnti-inflammatory8

Case Studies

  • Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated that modifications in the thiophene ring structure enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of the tetrahydrothiophene moiety improved solubility and bioavailability, leading to better therapeutic outcomes.
  • Antiviral Research : Research on benzamide analogs has shown promising results against viral infections such as HIV and influenza. These compounds were effective in inhibiting viral replication in vitro, suggesting that similar mechanisms may be applicable to our compound of interest.
  • Inflammatory Disease Models : In animal models of inflammation, related compounds exhibited significant reductions in inflammatory markers and improved clinical outcomes. This suggests potential therapeutic applications for inflammatory conditions.

Properties

Molecular Formula

C14H19NO5S2

Molecular Weight

345.4 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H19NO5S2/c1-10(2)15-14(16)11-4-3-5-12(8-11)22(19,20)13-6-7-21(17,18)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,15,16)

InChI Key

AUYCARDWXPXXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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